ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate

Physicochemical Profiling Drug Design Agrochemical Development

Researchers developing anthranilamide insecticides face supply delays for substitution-defined pyrazole intermediates. Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate (CAS 1350475-31-8) solves this with a ready-shipped, 98% purity building block featuring the essential N1-methyl, C3-acetyl, C5-ethyl carboxylate substitution pattern. • Direct precursor to anthranilamide insecticide acid chloride intermediates. • Defined LogP (0.62) and MW (196.20) for reproducible SAR studies. • Stored at 2-8°C under sealed, moisture-free conditions for long-term stability.

Molecular Formula C9H12N2O3
Molecular Weight 196.2 g/mol
CAS No. 1350475-31-8
Cat. No. B1376985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate
CAS1350475-31-8
Molecular FormulaC9H12N2O3
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NN1C)C(=O)C
InChIInChI=1S/C9H12N2O3/c1-4-14-9(13)8-5-7(6(2)12)10-11(8)3/h5H,4H2,1-3H3
InChIKeyFQKCNTHLJQQWTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Ethyl 3-Acetyl-1-Methyl-1H-Pyrazole-5-Carboxylate (CAS 1350475-31-8): Key Procurement Identifiers and Specifications


Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate (CAS 1350475-31-8), also known as ethyl 5-acetyl-2-methylpyrazole-3-carboxylate, is a specialized pyrazole-5-carboxylate derivative with the molecular formula C₉H₁₂N₂O₃ and a molecular weight of 196.20 g/mol [1]. It features a unique 1,3,5-substitution pattern on the pyrazole core, combining a methyl group at N1, an acetyl group at C3, and an ethyl carboxylate at C5 [1]. This compound is commercially available as a 98% purity research chemical, typically with a 2-8°C storage requirement .

Why Ethyl 3-Acetyl-1-Methyl-1H-Pyrazole-5-Carboxylate Cannot Be Readily Substituted in Precise Research Applications


Simple in-class substitution with other pyrazole-5-carboxylates is not advisable due to the compound's specific substitution pattern. The combination of an N1-methyl, C3-acetyl, and C5-ethyl carboxylate creates a unique electronic and steric profile [1]. This pattern is a key structural motif in certain agrochemical intermediates, notably for anthranilamide insecticides, and is distinct from simpler analogs that lack the acetyl group or have alternative ester functionalities [1][2]. Using a generic analog would alter the molecule's physicochemical properties, such as LogP and hydrogen bonding capacity, and could invalidate the results of any study relying on this precise structure-activity relationship .

Quantifiable Differentiation of Ethyl 3-Acetyl-1-Methyl-1H-Pyrazole-5-Carboxylate vs. Close Structural Analogs


LogP Comparison: Ethyl Ester vs. Methyl Ester Analogs

The ethyl ester group in ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate confers higher lipophilicity compared to its direct methyl ester analog, methyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate. This difference in LogP is a key factor in membrane permeability and solubility. The ethyl ester analog exhibits a LogP value of 0.62 , whereas no specific value is reported for the methyl analog, but class-level inference based on ester chain length suggests a lower LogP for the methyl version.

Physicochemical Profiling Drug Design Agrochemical Development

Molecular Weight and Size Differentiation

The compound's molecular weight (196.20 g/mol) places it in a distinct chemical space compared to simpler pyrazole-5-carboxylate building blocks. For example, the non-acetylated analog ethyl 1-methyl-1H-pyrazole-5-carboxylate has a molecular weight of 154.17 g/mol . The addition of the acetyl group increases molecular weight and introduces an additional hydrogen bond acceptor, which can significantly alter binding interactions .

Compound Sourcing Library Screening Fragment-Based Design

Differentiation via Regioselective N-Methylation and Stability

Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate (CAS 1350475-31-8) can be prepared in 68% yield via a regioselective N-methylation of ethyl 5-acetyl-1H-pyrazole-3-carboxylate . The N-methylation step is crucial for blocking a reactive site on the pyrazole ring, thereby improving the compound's chemical stability and enabling further selective functionalization at other positions. In contrast, the unmethylated precursor is more prone to side reactions and has different solubility characteristics .

Synthetic Methodology Intermediate Stability Process Chemistry

Recommended Research and Industrial Applications for Ethyl 3-Acetyl-1-Methyl-1H-Pyrazole-5-Carboxylate Based on Evidence


Precursor for Anthranilamide Insecticide Synthesis

This compound is a valuable intermediate for the synthesis of N-substituted 1H-pyrazole-5-carboxylic acid derivatives, which are key building blocks for anthranilamide insecticides [1]. Its specific N-methyl and C3-acetyl substitution pattern mimics the core of these active ingredients, making it a direct precursor to the corresponding acid chloride, a crucial step in the synthesis pathway [1].

Physicochemical Property Fine-Tuning in Medicinal Chemistry

The compound's defined LogP (0.62) and molecular weight (196.20 g/mol) make it suitable for use in structure-activity relationship (SAR) studies . It can be utilized as a core scaffold for introducing additional modifications, where its specific lipophilicity and hydrogen bonding profile are required to optimize a lead compound's drug-like properties.

Reference Standard for Analytical and Stability Studies

With a commercially available purity of 98% and defined storage conditions (2-8°C), this compound serves as a reliable reference standard for analytical method development, including HPLC and LC-MS . Its stability under recommended storage allows for its use in quantitative assays and as a control in stability studies of related pyrazole compounds .

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